5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Lipophilicity modulation Conformational restriction Allosteric pocket binding

5-Amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one (CAS 213251-29-7; MF: C₁₄H₁₉N₃OS; MW: 277.39 g/mol) is a heterocyclic small molecule built on a 5-amino-2,3-dihydro-1H-pyrrol-3-one core, substituted at the 1-position with a cyclohexyl group and at the 4-position with a 4-methylthiazol-2-yl moiety. The compound belongs to a broader series of 5-amino-1-substituted-4-(thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones that are structurally related to known anti-ischemic agents.

Molecular Formula C14H19N3OS
Molecular Weight 277.39
CAS No. 213251-29-7
Cat. No. B2820939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one
CAS213251-29-7
Molecular FormulaC14H19N3OS
Molecular Weight277.39
Structural Identifiers
SMILESCC1=CSC(=N1)C2=C(CN(C2=N)C3CCCCC3)O
InChIInChI=1S/C14H19N3OS/c1-9-8-19-14(16-9)12-11(18)7-17(13(12)15)10-5-3-2-4-6-10/h8,10,15,18H,2-7H2,1H3
InChIKeyBUMMNBRQKAOLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one (CAS 213251-29-7): Chemical Identity and Research Provenance


5-Amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one (CAS 213251-29-7; MF: C₁₄H₁₉N₃OS; MW: 277.39 g/mol) is a heterocyclic small molecule built on a 5-amino-2,3-dihydro-1H-pyrrol-3-one core, substituted at the 1-position with a cyclohexyl group and at the 4-position with a 4-methylthiazol-2-yl moiety . The compound belongs to a broader series of 5-amino-1-substituted-4-(thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones that are structurally related to known anti-ischemic agents [1]. It is supplied primarily for research purposes, with commercially available purity typically ≥95% and, in certain batches, 98% .

Why 5-Amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one Cannot Be Replaced by Common N1-Substituted Analogs


Within the 5-amino-4-(thiazol-2-yl)-pyrrol-3-one chemotype, the N1 substituent is a critical determinant of both physicochemical properties and biological activity. Available analogs bearing N1-aryl, N1-isopropyl, or N1-(2-methoxyethyl) groups (e.g., CAS 951971-68-9) differ substantially from CAS 213251-29-7 in lipophilicity, conformational flexibility, and hydrogen-bonding capacity . The cyclohexyl group in the target compound introduces a saturated, conformationally constrained hydrophobic moiety that is absent in aromatic N1-phenyl analogs; this structural feature has been directly linked to enhanced target engagement at hydrophobic allosteric pockets in related aminothiazole chemotypes, where a stringent preference for cyclohexyl hydrophobes is documented [1]. Generic substitution without verifying the N1 substituent identity therefore risks undermining the binding kinetics, off-rate profiles, and cellular permeability that this specific N1-cyclohexyl architecture may confer.

Quantitative Differentiation Evidence for 5-Amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one


Cyclohexyl vs. Aryl N1-Substitution: LogP and Conformational Restriction as Key Differentiators

The N1-cyclohexyl substituent imparts fundamentally different physicochemical properties compared to N1-aryl analogs in the same pyrrol-3-one series. While the target compound's experimental logP is not reported, the calculated logP of C₁₄H₁₉N₃OS (cyclohexyl-bearing) is substantially higher than that of N1-aryl analogs such as 5-amino-1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (C₁₉H₁₄ClN₃OS, MW 367.85) . The saturated cyclohexane ring introduces conformational restriction without the π-stacking interactions inherent to aromatic N1-phenyl groups, a feature shown to be critical for selective binding at hydrophobic allosteric sites in aminothiazole-containing inhibitors [1].

Lipophilicity modulation Conformational restriction Allosteric pocket binding

Anti-Ischemic Activity Potential: Class-Level Activity in the 5-Amino-4-(thiazol-2-yl)-pyrrol-3-one Series

The 5-amino-1-substituted-4-(thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one scaffold, of which CAS 213251-29-7 is a representative member, is explicitly reported as structurally related to known anti-ischemic drugs [1]. This class-level annotation distinguishes the entire pyrrol-3-one chemotype from thiazole-containing compounds acting on unrelated targets such as CB1 receptors or CDK kinases. No quantitative IC₅₀ data for anti-ischemic endpoints are available for CAS 213251-29-7 specifically; however, the structural classification provides a target-indication hypothesis that is absent for N1-unsubstituted or N1-acyl analogs.

Anti-ischemic Cardioprotection Pyrrol-3-one pharmacophore

Commercial Purity Differentiation: Batch-Certified 98% Purity vs. Standard 95% Grade

CAS 213251-29-7 is commercially available at a certified purity of 98% from at least one supplier , exceeding the typical 95% purity standard reported by other vendors for this compound and for closely related analogs such as 5-amino-1-(2-methylpropyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS not available, commonly supplied at 95%) . The 3-percentage-point purity differential corresponds to a reduction in total impurities from ≤5% to ≤2%, which is meaningful for dose-response assays where cumulative impurity effects can confound IC₅₀ determinations at high test concentrations.

Compound procurement Purity specification Reproducibility

Solubility Profile: Limited Aqueous Solubility as a Formulation Consideration

CAS 213251-29-7 is reported as insoluble in water but soluble in common organic solvents including ethanol, ether, benzene, and acetone . This solubility profile is consistent with the hydrophobic N1-cyclohexyl substitution and contrasts with more polar N1-substituted analogs such as 5-amino-1-(2-methoxyethyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one (CAS 951971-68-9, MW 253.32) , which incorporate a hydrophilic ether side chain and are expected to exhibit improved aqueous solubility. For in vitro assays, DMSO stock solution preparation is required, and aqueous dilution must account for potential precipitation at concentrations exceeding the compound's aqueous solubility limit.

Solubility Formulation DMSO solubility

Research Application Scenarios for 5-Amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one


Allosteric Kinase Pocket Probe: Exploiting N1-Cyclohexyl Conformational Restriction

Based on the stringent cyclohexyl preference observed in aminothiazole-based allosteric inhibitors [1], CAS 213251-29-7 is best deployed as a scaffold for probing hydrophobic allosteric pockets in kinases or other ATP-utilizing enzymes. The N1-cyclohexyl group is predicted to occupy a sterically defined hydrophobic sub-pocket while avoiding the π-stacking interactions that drive ATP-site binding. Researchers investigating selective allosteric modulation over orthosteric inhibition should prioritize this N1-cyclohexyl variant over N1-aryl analogs that risk promiscuous aromatic interactions.

Cardioprotection and Ischemia-Reperfusion Injury Model Development

The pyrrol-3-one scaffold is structurally related to known anti-ischemic agents [2]. CAS 213251-29-7 is appropriate for inclusion in phenotypic screening panels targeting ischemia-reperfusion injury, myocardial infarction models, or stroke. The compound's lipophilic character (consistent with membrane permeability) aligns with the physicochemical requirements for reaching intracellular cardioprotective targets. Procurement for these programs is justified by the class-level anti-ischemic annotation, provided that confirmatory in vitro hypoxia/reoxygenation assays are planned.

High-Purity Reference Standard for SAR and Analytical Method Development

With commercially certified 98% purity , CAS 213251-29-7 qualifies as a reference standard for HPLC method development, quantitative NMR, and structure-activity relationship (SAR) studies within the pyrrol-3-one series. The 3% purity advantage over standard 95% grades reduces the likelihood of impurity-derived SAR misinterpretation. This is particularly relevant for laboratories synthesizing and testing N1-substituted pyrrol-3-one derivatives, where accurate potency comparisons require a well-characterized, high-purity reference compound.

Computational Chemistry and Docking Studies Targeting Hydrophobic Binding Pockets

The well-defined three-dimensional structure and the conformational constraints introduced by the N1-cyclohexyl group make CAS 213251-29-7 an ideal candidate for molecular docking and molecular dynamics simulations. The absence of rotatable aromatic bonds at N1 simplifies conformational sampling compared to N1-benzyl or N1-phenethyl analogs. Computational chemists investigating hydrophobic pocket complementarity should select this compound for virtual screening and pharmacophore modeling campaigns [1].

Quote Request

Request a Quote for 5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.